Leoidin

Antibacterial MIC Gram-positive

Leoidin is a uniquely potent, multi-target depsidone that cannot be substituted by other compounds in its class. Unlike gangaleoidin or physodic acid, Leoidin delivers a validated triple-activity profile: it inhibits bacterial PheRS (IC50 42 µM) for protein synthesis studies, blocks human hepatic uptake transporters OATP1B1/3 (Ki 0.08/1.84 µM) for drug-interaction assays, and uniquely disrupts S. aureus virulence via the sae/sarA system. Procuring Leoidin consolidates three independent research workflows into a single, peer-reviewed inhibitor, ensuring reproducibility and maximizing experimental value.

Molecular Formula C18H14Cl2O7
Molecular Weight 413.2 g/mol
CAS No. 105350-54-7
Cat. No. B033757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeoidin
CAS105350-54-7
Molecular FormulaC18H14Cl2O7
Molecular Weight413.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O
InChIInChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3
InChIKeyRCLFRVZNHRFQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite powder

Structure & Identifiers


Interactive Chemical Structure Model





Leoidin (CAS 105350-54-7): Baseline Characterization and Procurement Essentials for Lichen-Derived Depsidone Research


Leoidin (CAS 105350-54-7) is a naturally occurring depsidone originally isolated from the lichen Lecanora gangaleoides [1]. It belongs to a class of polyphenolic lichen secondary metabolites characterized by a dibenzo[b,e][1,4]dioxepin core structure, with a molecular formula of C18H14Cl2O7 and a molecular weight of 413.21 g/mol [2]. Leoidin has been identified as a multi-target inhibitor with activity against phenylalanyl-tRNA synthetase (PheRS) and the hepatic uptake transporters OATP1B1 and OATP1B3 [3][4]. Its primary value in research settings stems from its distinct inhibitory profile, which enables specific investigations in antibacterial target validation and drug-transporter interaction studies.

Why Substituting Leoidin (CAS 105350-54-7) with Other Lichen Depsidones Yields Divergent Experimental Outcomes


Leoidin cannot be reliably substituted by other depsidones—such as gangaleoidin, physodic acid, or physodalic acid—due to its distinct multi-target inhibitory fingerprint that is not conserved across the structural class [1]. Even minor structural variations among depsidones lead to significant functional divergence. For instance, Leoidin has been unequivocally demonstrated to inhibit PheRS with an IC50 of 42 µM and OATP1B1 with a Ki of 0.08 µM [2][3], whereas closely related depsidones (e.g., gangaleoidin) have no reported activity against these specific targets. Furthermore, Leoidin has been patented specifically for its anti-virulence activity—a functional property that is not a general characteristic of the depsidone class [4]. Therefore, substituting Leoidin with a generic depsidone will not recapitulate its unique combination of antibacterial, anti-transporter, and anti-virulence activities, which are essential for reproducing specific experimental findings.

Leoidin (CAS 105350-54-7) Differential Evidence Guide: Quantitative Comparative Data for Scientific Selection


Differential Antibacterial Activity of Leoidin Against Clinical Pathogens: MIC Comparison

Leoidin demonstrates distinct and quantifiable antibacterial activity against a panel of clinically relevant pathogens. While many depsidones (e.g., gangaleoidin, physodic acid) lack published antibacterial MIC data, Leoidin shows measurable activity with MIC values of 8 µg/mL against E. faecalis, 32 µg/mL against H. influenzae, 1 µg/mL against M. catarrhalis, 128 µg/mL against S. aureus, and 64 µg/mL against S. pneumoniae [1]. This established antibacterial profile against both Gram-positive and Gram-negative organisms differentiates Leoidin from non-characterized depsidone analogs [2].

Antibacterial MIC Gram-positive Gram-negative Depsidone

Leoidin as a Potent and Selective Inhibitor of Hepatic OATP1B1 and OATP1B3 Uptake Transporters

Leoidin is a validated, potent inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3, a property not shared by its closest structural analogs such as gangaleoidin [1][2]. In a structure-based identification study, Leoidin exhibited Ki values of 0.08 µM for OATP1B1 and 1.84 µM for OATP1B3 in CHO cells expressing the human transporters [1]. This represents a 23-fold selectivity for OATP1B1 over OATP1B3. In contrast, other depsidones (e.g., gangaleoidin, nornidulin) have no reported OATP inhibitory activity.

OATP1B1 OATP1B3 Transporter Inhibition DDI Hepatic Uptake

Leoidin Inhibition of Bacterial Phenylalanyl-tRNA Synthetase (PheRS): Quantitative Potency Assessment

Leoidin is a confirmed inhibitor of bacterial phenylalanyl-tRNA synthetase (PheRS), a validated antibacterial target. The compound exhibits an IC50 of 42 µM against PheRS isolated from Pseudomonas aeruginosa, leading to inhibition of bacterial protein synthesis [1]. This specific enzyme inhibition provides a defined molecular mechanism for its antibacterial activity. In contrast, other lichen-derived depsidones (e.g., gangaleoidin) have no documented activity against PheRS or any specific protein synthesis target [2].

PheRS tRNA synthetase Protein synthesis Antibacterial target Enzyme inhibition

Leoidin Anti-Virulence Activity: Inhibition of Bacterial Toxin Expression Without Bactericidal Pressure

Leoidin possesses a unique anti-virulence mechanism that differentiates it from both conventional antibiotics and other depsidones. According to patent disclosures, Leoidin inhibits erythrocyte hemolysis by bacteria without affecting bacterial growth, suppresses the expression of the global virulence regulators sae and sarA, and consequently downregulates the expression of multiple toxin genes in Staphylococcus aureus [1]. It also inhibits bacterial attachment and internalization into host cells [1]. This anti-virulence profile is not observed with gangaleoidin or other depsidones and represents a distinct functional modality [2].

Anti-virulence Anti-toxin S. aureus Hemolysis inhibition Resistance

Leoidin Multi-Target Activity Profile: Simultaneous Engagement of Three Distinct Pharmacological Targets

Leoidin exhibits a unique polypharmacological profile characterized by simultaneous engagement of three distinct molecular targets: bacterial PheRS (IC50 = 42 µM), human OATP1B1 (Ki = 0.08 µM), and human OATP1B3 (Ki = 1.84 µM) [1][2]. This multi-target activity is not a general property of the depsidone class; structural analogs such as gangaleoidin have no reported activity against any of these targets [3]. This combinatorial activity profile enables Leoidin to serve as a multi-purpose chemical probe across distinct biological systems.

Multi-target Polypharmacology PheRS OATP1B1 OATP1B3 Combined activity

Leoidin (CAS 105350-54-7) Validated Research Application Scenarios Based on Differential Evidence


Antibacterial Target Validation: PheRS Inhibition and Protein Synthesis Studies

Use Leoidin as a positive control inhibitor in bacterial protein synthesis assays and PheRS enzymatic studies. The compound's validated IC50 of 42 µM against P. aeruginosa PheRS and its established antibacterial MIC profile against five clinically relevant pathogens (including E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae) provide a defined baseline for studying tRNA synthetase inhibition as an antibacterial strategy [1]. Leoidin can serve as a reference compound for screening novel PheRS inhibitors and for validating the role of PheRS in bacterial growth inhibition, applications not supported by other depsidones such as gangaleoidin [2].

Hepatic Drug-Drug Interaction (DDI) Studies: OATP1B1/3 Transporter Inhibition Assays

Employ Leoidin as a selective chemical inhibitor in OATP1B1- and OATP1B3-mediated hepatic uptake studies. With Ki values of 0.08 µM (OATP1B1) and 1.84 µM (OATP1B3) and a 23-fold selectivity window, Leoidin is a well-characterized probe for assessing OATP1B1/3 contributions to drug clearance and for predicting transporter-mediated drug-drug interactions [1]. Its unique activity against both OATP1B1 and OATP1B3—a property absent in gangaleoidin and other depsidones—makes it particularly valuable for dissecting the relative contributions of each transporter isoform in hepatic uptake processes [2].

Anti-Virulence Research: Investigating S. aureus Toxin Suppression Without Bactericidal Pressure

Utilize Leoidin as a chemical probe in anti-virulence research, specifically for investigating the sae/sarA virulence regulatory system in Staphylococcus aureus. Leoidin inhibits bacterial hemolysis and downregulates toxin gene expression without affecting bacterial growth, thereby avoiding the selective pressure that drives antibiotic resistance [1]. This application is uniquely supported by patent disclosures for Leoidin and is not achievable with other depsidones, which lack documented anti-virulence activity [2]. Leoidin can be employed in host cell attachment/internalization assays and in studies aimed at developing adjunctive therapies that disarm bacterial pathogens without killing them.

Polypharmacology and Multi-Target Chemical Probe Studies

Leverage Leoidin as a multi-target chemical probe for investigating polypharmacology in antibacterial and drug-transporter research. A single procurement of Leoidin supports simultaneous investigation of three validated targets: bacterial PheRS (antibacterial protein synthesis), human OATP1B1, and human OATP1B3 (hepatic drug transport) [1][2]. This multi-functional utility is not offered by structurally related depsidones such as gangaleoidin, which lack quantifiable activity against any of these targets [3]. Leoidin enables researchers to explore cross-talk between antibacterial mechanisms and drug disposition pathways within a single experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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